molecular formula C31H24O3 B607115 Difenacoum CAS No. 56073-07-5

Difenacoum

Cat. No. B607115
CAS RN: 56073-07-5
M. Wt: 444.53
InChI Key: FVQITOLOYMWVFU-UHFFFAOYSA-N
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Description

Difenacoum is a widely used anticoagulant rodenticide . It has a chemical formula of C31H24O3 .


Synthesis Analysis

Difenacoum can be determined in all types of rodenticide baits using high-performance liquid chromatography . For analysis of wheat-based and grain baits, about 10 g of the sample is sonicated in acetone for 3 hours .


Molecular Structure Analysis

The molecular structure of Difenacoum is C31H24O3 . It has a molecular weight of 444.5 g/mol .


Physical And Chemical Properties Analysis

Difenacoum has a density of 1.27 (98.7% w/w) and a melting point between 211.0 to 215.0 °C (411.8 to 419.0 °F; 484.1 to 488.1 K) (98.7% w/w) .

Scientific Research Applications

  • Rodenticide Development : Difenacoum, a second-generation anticoagulant, is widely used to manage rodent populations. However, its use involves risks of primary poisoning in domestic animals and secondary poisoning in wildlife. Research has explored the differences in properties between the diastereomers of Difenacoum to develop an ecofriendly version. Trans-isomers of Difenacoum have a shorter tissue persistence and similar efficiency in inhibiting vitamin K epoxide reductase activity, potentially reducing secondary wildlife poisonings (Damin-Pernik et al., 2016).

  • Poisoning Hazards : Accidental or intentional ingestion of Difenacoum poses a considerable hazard due to its prolonged anticoagulant mechanism compared to warfarin. This property makes Difenacoum dangerous for humans and other non-target species (Barlow et al., 1982).

  • Detection in Human Serum : An innovative nanobody-based sensor has been developed for the ultrasensitive detection of Difenacoum in human serum. This sensor shows excellent performance and reproducibility, indicating its potential for accurate Difenacoum monitoring (Guo et al., 2021).

  • Laboratory Evaluation in Rodents : Difenacoum's efficacy as a rodenticide was evaluated in laboratory feeding tests with rats and mice. It was found effective against warfarin-resistant rats but less favorable for ship rats and house mice (Hadler et al., 1975).

  • Superwarfarin Poisoning Management : Difenacoum, being a long-acting superwarfarin, can cause prolonged effects necessitating extensive treatment with vitamin K for over a year in cases of poisoning (Card et al., 2014).

  • Resistance in Rodents : Studies have shown that resistance to Difenacoum in rats is associated with elevated metabolism, particularly through cytochrome P 450 enzymes, leading to accelerated detoxification (Boitet et al., 2018).

  • Determination in Biological Materials : High-pressure liquid chromatography has been developed for the determination of Difenacoum in biological materials, demonstrating its potential for clinical and forensic applications (Mundy & Machín, 1977).

Safety And Hazards

Difenacoum is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure .

Future Directions

An innovative nanobody-based high-biocompatibility gold interdigitated microelectrode electrochemical bioimpedance sensor has been developed for the ultrasensitive detection of Difenacoum in human serum . This indicates a potential future direction for Difenacoum monitoring with high accuracy and precision .

properties

IUPAC Name

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2
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InChI Key

FVQITOLOYMWVFU-UHFFFAOYSA-N
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Canonical SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6
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Molecular Formula

C31H24O3
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DSSTOX Substance ID

DTXSID2058128
Record name Difenacoum
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Molecular Weight

444.5 g/mol
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Physical Description

Off-white odorless solid; [HSDB]
Record name Difenacoum
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Boiling Point

290 °C (decomposes before boiling)
Record name DIFENACOUM
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Solubility

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C)
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Density

1.27 at 21.5 °C
Record name DIFENACOUM
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Vapor Pressure

0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value)
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Mechanism of Action

... The pharmacological response /of rabbits/ to the anticoagulants was measured as changes in prothrombin complex activity, from which the rate of clotting factor synthesis was determined. Clotting factor synthesis recovered in a monophasic fashion after a single iv dose of warfarin, compared with a more complex biphasic, pattern of recovery of clotting factor synthesis after admin of ...difenacoum. The slope (m) of the intensity of effect-log (amount of drug in the body) curve was derived for each anticoagulant. There was no significant difference in the value of m after single iv doses of racemic, R-, and S-warfarin, difenacoum and brodifacoum, which is consistent with the hypothesis that all the 4-hydroxycoumarin anticoagulants produce their anticoagulant effect by acting at the same receptor site, vitamin K epoxide reductase. ..., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation.
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Product Name

Difenacoum

Color/Form

Colorless crystals, Off-white powder

CAS RN

56073-07-5
Record name Difenacoum
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Record name Difenacoum [BSI:ISO]
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Record name 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin
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Melting Point

215-217 °C
Record name DIFENACOUM
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Citations

For This Compound
10
Citations
M Damin-Pernik, B Espana, S Besse, I Fourel… - Drug Metabolism and …, 2016 - ASPET
… new and ecofriendly difenacoum, we explored in this study the differences in properties between diastereomers of difenacoum. Indeed, the currently commercial difenacoum is a mixture …
Number of citations: 35 dmd.aspetjournals.org
JO Bull - Proceedings of the Vertebrate Pest Conference, 1976 - escholarship.org
… Difenacoum is effective against laboratory rats and mice resistant to … difenacoum's efficacy against wild resistant strains. Further work is in progress to evaluate the efficacy of difenacoum …
Number of citations: 40 escholarship.org
MR Hadler, R Redfern, FP Rowe - Epidemiology & Infection, 1975 - cambridge.org
… The results obtained by best line of fit indicate that while difenacoum is more active than the … difenacoum is much lower than that for the other anticoagulants, indicating that difenacoum …
Number of citations: 76 www.cambridge.org
FP Rowe, CJ Plant, A Bradfield - Epidemiology & Infection, 1981 - cambridge.org
… In equivalent field trials using difenacoum, another newly … Five field trials, three involving bromadiolone and two difenacoum, … Bromadiolone and difenacoum gave kills of 12/21 (57·1%) …
Number of citations: 92 www.cambridge.org
LA Nosikova, AN Kochetov - Fine Chemical Technologies, 2015 - finechem-mirea.ru
… isomeric composition of difenacoum in rodenticide compositions… sensitivity of the method for difenacoum level 0.0002% were … the isomeric composition of difenacoum involves the use of …
Number of citations: 4 www.finechem-mirea.ru
M Lund - Epidemiology & Infection, 1981 - cambridge.org
Short laboratory feeding tests were carried out with the anticoagulants warfarin, difenacoum, and brodifacoum on a number of European rodent species: Clethrionomys glareolus, …
Number of citations: 63 www.cambridge.org
D Zhi, PAN Fenggeng - ACTA THERIOLOGICA SINICA, 2011 - mammal.cn
… , brodifacoum and difenacoum, was carried … difenacoum. The values of LD 50 are as high as 112.4 mg/kg and 29.96 mg/kg respectively. 摘要: 大隆 (brodifacoum) 和鼠得克 (difenacoum) …
Number of citations: 2 www.mammal.cn
DG Nosal, DL Feinstein, L Chen… - Journal of AOAC …, 2020 - academic.oup.com
Background Superwarfarins, second-generation long-acting anticoagulant rodenticides, are 4-hydroxycoumarin analogues of warfarin that contain a large hydrophobic side chain. …
Number of citations: 11 academic.oup.com
AM Breckenridge, S Cholerton, JA Hart… - British journal of …, 1985 - ncbi.nlm.nih.gov
… Difenacoum and brodifacoum were detected by uv absorbance at 280 nm. Difenacoum was … as the intemal standard for the determination of difenacoum in plasma. The recoveries from …
Number of citations: 87 www.ncbi.nlm.nih.gov
JH Greaves, DS Shepherd, R Quy - Epidemiology & Infection, 1982 - cambridge.org
… SUMMARY Trials of rodenticidal baits containing 50 ppm difenacoum, 50 ppm broma… Rattus norvegicus containing difenacoum-resistant individuals. Six difenacoum treatments failed in …
Number of citations: 71 www.cambridge.org

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